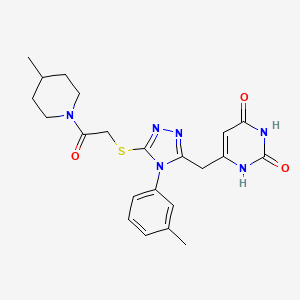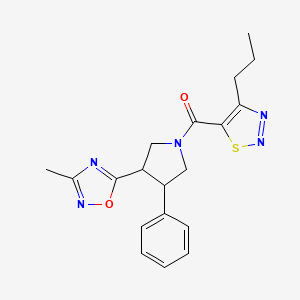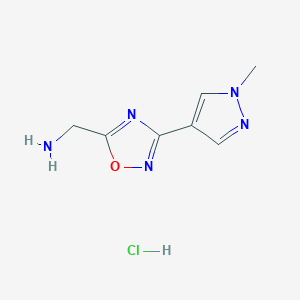
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound that has been used in scientific research for various purposes. This compound is also known as GSK-3 inhibitor VIII, which is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes such as glucose metabolism, cell proliferation, and differentiation.
Wirkmechanismus
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride works by inhibiting GSK-3 activity. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell proliferation, and differentiation. GSK-3 has also been implicated in the pathogenesis of various diseases such as Alzheimer's disease, cancer, and diabetes. Inhibition of GSK-3 activity by 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride leads to the activation of various signaling pathways that regulate cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has various biochemical and physiological effects. Inhibition of GSK-3 activity by this compound leads to the activation of various signaling pathways such as the Wnt/β-catenin signaling pathway, which regulates cell survival, proliferation, and differentiation. This compound has also been shown to reduce Aβ accumulation in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in lab experiments is its potent inhibitory activity against GSK-3. This compound has been shown to be highly selective for GSK-3 inhibition and has minimal off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in in vivo experiments.
Zukünftige Richtungen
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has shown promising results in various scientific research applications. One of the future directions for this compound is in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has also shown potential in the treatment of cancer, diabetes, and inflammation. Further research is needed to explore the full potential of this compound in various disease models and to develop more potent and selective GSK-3 inhibitors.
Synthesemethoden
The synthesis of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves several steps. The first step is the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-1-(pyridin-2-yl)ethanone to form 2,3-dihydro-1H-inden-5-yl 2-(pyridin-2-yl)-1-ethanone. The second step involves the reaction of 2,3-dihydro-1H-inden-5-yl 2-(pyridin-2-yl)-1-ethanone with thioacetic acid to form 2,3-dihydro-1H-inden-5-ylthioacetic acid. The third step involves the reaction of 2,3-dihydro-1H-inden-5-ylthioacetic acid with 2-bromo-1-(pyridin-2-yl)ethanethiol to form 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol. The final step involves the reaction of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol with hydrochloric acid to form 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been used in various scientific research applications. One of the significant applications of this compound is in the field of neurodegenerative diseases such as Alzheimer's disease. GSK-3 has been identified as a potential therapeutic target for Alzheimer's disease, and 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been shown to inhibit GSK-3 activity and reduce amyloid-beta (Aβ) accumulation in the brain. This compound has also been used in the treatment of cancer, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c19-15(12-21-17-6-1-2-9-18-17)11-20-16-8-7-13-4-3-5-14(13)10-16;/h1-2,6-10,15,19H,3-5,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZZWYUIRIIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CSC3=CC=CC=N3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)
![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2906594.png)

![6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2906597.png)


![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)
![Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2906602.png)


![6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2906607.png)